

Application Notes and Protocols for the Quantification of Oxime V

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Compound of Interest

Compound Name: Oxime V

Cat. No.: B1241110

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Introduction

Oxime V, identified as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde oxime, is a compound of interest due to its properties as a high-potency artificial sweetener, being approximately 450 times sweeter than sucrose.[1][2] Initially known as a synthetic compound, it has also been discovered as a naturally occurring molecule in citrus fruits.[3][4] Its stability in acidic conditions and during heating makes it a potential candidate for use in various food and beverage applications.[2] This document provides detailed analytical methods for the accurate quantification of **Oxime V** in various matrices, catering to the needs of researchers in food science, pharmacology, and drug development.

Analytical Methods Overview

The primary analytical techniques for the quantification of **Oxime V** are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). These methods offer the necessary selectivity and sensitivity for detecting and quantifying **Oxime V** in complex matrices such as citrus extracts and biological fluids.

Quantitative Data Summary

A summary of quantitative data for the analytical methods is presented below. Please note that specific performance characteristics can vary based on the instrumentation and matrix.

Parameter	HPLC-UV	UPLC-ESI-MS/MS
Linearity (R^2)	≥ 0.995	≥ 0.998
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$	$\sim 0.01 \text{ ng/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$	$\sim 0.05 \text{ ng/mL}$
Accuracy (% Recovery)	95 - 105%	98 - 102%
Precision (%RSD)	$< 5\%$	$< 3\%$
Retention Time	19.2 min[5]	Variable (depends on method)

Experimental Protocols

Protocol 1: Quantification of Oxime V in Citrus Extracts by UPLC-ESI-MS/MS

This protocol is based on metabolomics screening strategies that have successfully identified and quantified **Oxime V** in citrus.[3][4]

1. Sample Preparation:

- Homogenize 1 g of citrus fruit sample (e.g., peel or flesh) with 5 mL of a methanol/water (80:20, v/v) extraction solvent.
- Sonicate the mixture for 30 minutes in an ice bath.
- Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

- Collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial.
- Prepare a serial dilution of an **Oxime V** analytical standard in the extraction solvent for the calibration curve.

2. UPLC-ESI-MS/MS Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μL .
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS Parameters:
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 400°C.
 - Desolvation Gas Flow: 800 L/hr.
 - Cone Gas Flow: 50 L/hr.
- MRM Transitions: The specific precursor and product ions for **Oxime V** need to be determined by infusing a standard solution. A proposed fragmentation pattern suggests monitoring the $[\text{M}+\text{H}]^+$ ion.[3]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **Oxime V** standard against its concentration.
- Quantify **Oxime V** in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of Oxime V by HPLC-UV

This protocol is adapted from a patent describing the monitoring of a chemical reaction involving **Oxime V**.^[5]

1. Sample Preparation:

- Dissolve the sample containing **Oxime V** in a 50:50 (v/v) mixture of acetonitrile and water.
- If necessary, dilute the sample to fall within the linear range of the calibration curve.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Prepare a series of calibration standards of **Oxime V** in the same diluent.

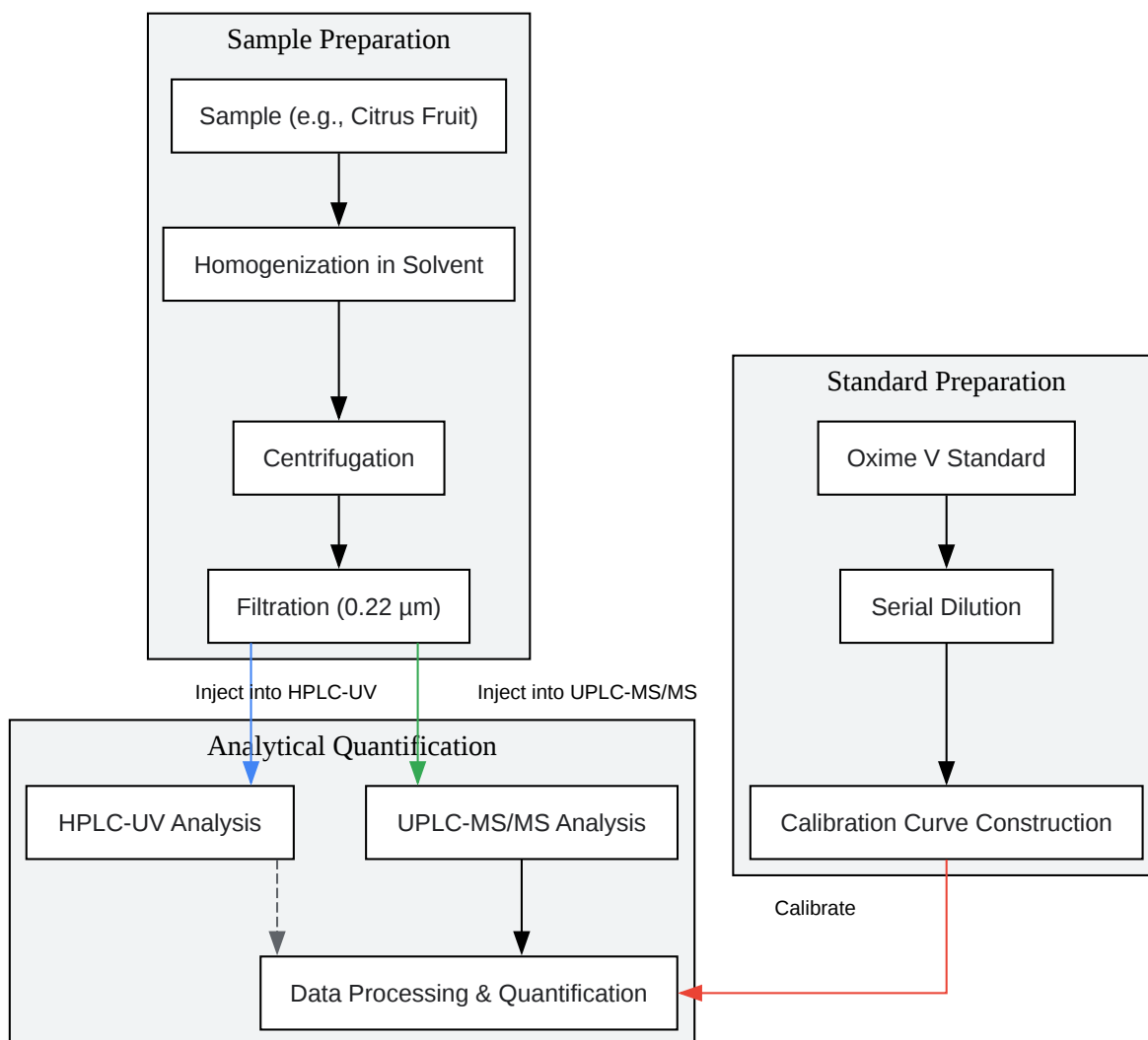
2. HPLC Parameters:

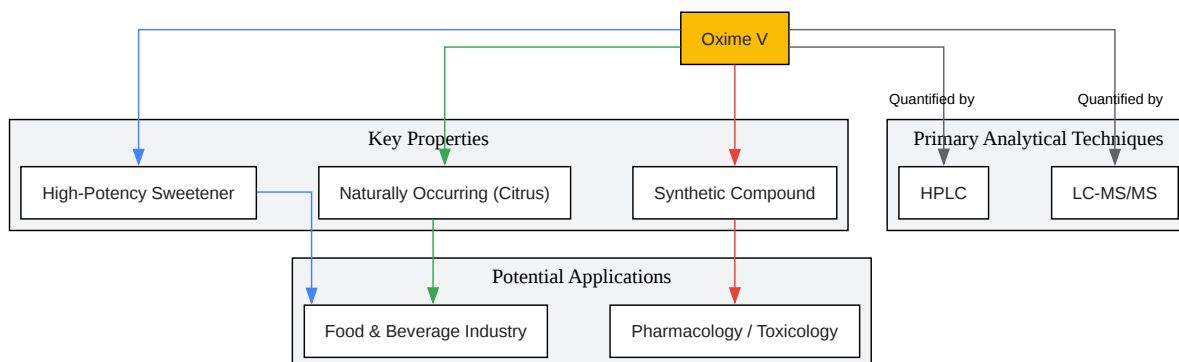
- Column: A C18 reversed-phase column is suitable.
- Mobile Phase: 50:50 (v/v) Water (containing 0.02 M KH₂PO₄) and Acetonitrile.^[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV absorbance maximum of **Oxime V** (requires determination using a standard).
- Injection Volume: 10 µL.
- Retention Time: Approximately 19.2 minutes.^[5]

3. Data Analysis:

- Generate a calibration curve from the peak areas of the **Oxime V** standards.
- Determine the concentration of **Oxime V** in the samples from the calibration curve.

Visualizations





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